molecular formula C13H11N3O B1268570 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol CAS No. 436100-00-4

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Cat. No. B1268570
M. Wt: 225.25 g/mol
InChI Key: ULADCLDYBHCFNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives involves several chemical reactions, including the use of manganese(III) acetate in the presence of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine, indicating the role of transition metals in facilitating these syntheses (Jie, 2005). Another approach utilizes microwave-accelerated conditions for the synthesis of related compounds, highlighting the efficiency of modern synthetic techniques (Lei et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives has been explored through various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, providing insights into the molecular conformations and the presence of specific functional groups (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, such as cyclocondensation and reactions with nucleophiles. These reactions are critical for synthesizing novel compounds with potential biological activities. Ionic liquid-mediated synthesis has been utilized to develop novel heterocyclic compounds, indicating the versatility of benzimidazole derivatives in chemical synthesis (Sharma & Jain, 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, are influenced by their molecular structure. Studies have shown that these compounds exhibit photoluminescence behavior, which can be affected by different solvents, highlighting their potential in materials science applications (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives are characterized by their reactivity and the formation of complexes with metals. For example, zinc complexes of benzimidazole derivatives have been synthesized and analyzed for their luminescent properties, demonstrating the chemical versatility of these compounds (Li et al., 2014).

Scientific Research Applications

Antimicrobial Activity

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives have shown significant effectiveness against various microorganisms. For instance, compounds containing the benzoimidazole moiety, synthesized through reactions involving 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, have demonstrated substantial antimicrobial activities against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as fungi including Candida albicans and Aspergillus niger (Abd El-Meguid, 2014).

Photophysical Properties

The compound has been utilized in the synthesis of various derivatives with interesting photophysical characteristics. For example, novel derivatives like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol have been developed, and their absorption-emission properties influenced by solvent polarity have been studied. These compounds exhibit excited state intra-molecular proton transfer pathway characteristics, with single absorption and dual emission properties, suggesting potential applications in photophysical studies (Padalkar et al., 2011).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those related to 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, have been found to inhibit mammalian type I DNA topoisomerases. Such compounds, after synthesis and structural elucidation, showed potent inhibitory effects on topoisomerase I, which is a crucial target in cancer therapy and other diseases related to DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).

Synthesis and Characterization of Complexes

The compound has been used in the synthesis and study of metal complexes, such as ZnII complexes. These complexes, involving 3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, exhibit strong photoluminescence and have been proposed as candidates for blue-light-emitting electroluminescent materials. Their photoluminescent processes are primarily ligand-based, as shown through studies using time-dependent density functional theory (Tong, Zheng, & Chen, 2005).

Safety And Hazards

The safety information available indicates that “3-(5-Amino-1H-benzoimidazol-2-yl)-phenol” may be an irritant .

properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULADCLDYBHCFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356825
Record name 3-(6-Amino-1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-amino-1H-benzimidazol-2-yl)phenol

CAS RN

436100-00-4
Record name 3-(6-Amino-1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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